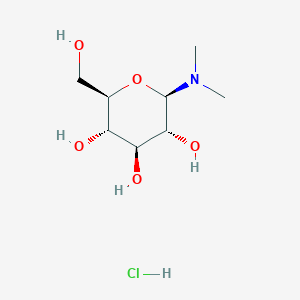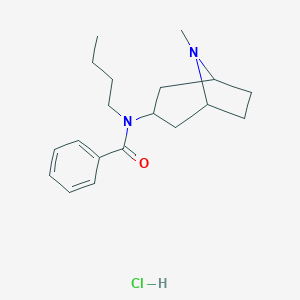![molecular formula C14H21N3O B221784 N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as AMPA or N-phenylacetyl-L-glutamine, is a compound that has been extensively studied in the field of neuroscience. It is an agonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor involved in synaptic plasticity and excitatory neurotransmission. The purpose of
Mécanisme D'action
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide acts as an agonist of the this compound receptor, which is a type of ionotropic glutamate receptor. When this compound binds to the receptor, it causes the influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This process is essential for the transmission of excitatory signals in the brain and is crucial for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to enhance synaptic plasticity and promote long-term potentiation (LTP), which is a process that strengthens the connections between neurons and is believed to underlie learning and memory. It has also been shown to have neuroprotective effects and to promote the survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide is a valuable tool for studying the function of the this compound receptor and its role in neurological disorders. It is relatively easy to synthesize and is commercially available. However, it has some limitations, including its short half-life and its potential to cause excitotoxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide. One area of interest is the development of new this compound receptor agonists that have longer half-lives and fewer side effects. Another area of interest is the investigation of the role of the this compound receptor in neurological disorders and the development of new therapies that target this receptor. Finally, there is a need for further research on the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process starting from L-glutamic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group, and the carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an intermediate. The Boc group is then removed, and the resulting amine is coupled with 4-methyl-1-piperidinecarboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide has been used extensively in scientific research to study the function of the this compound receptor and its role in synaptic plasticity, learning, and memory. It has also been used to investigate the mechanisms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-[5-amino-2-(4-methylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H21N3O/c1-10-5-7-17(8-6-10)14-4-3-12(15)9-13(14)16-11(2)18/h3-4,9-10H,5-8,15H2,1-2H3,(H,16,18) |
Clé InChI |
LXVSGZTYEIEGQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
SMILES canonique |
CC1CCN(CC1)C2=C(C=C(C=C2)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)

![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)


![2-(3-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B221729.png)

![2-(3-methylphenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B221739.png)



![4-[(2,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B221833.png)

